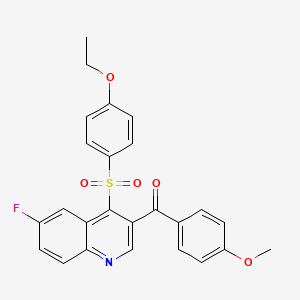
(4-((4-Ethoxyphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-((4-Ethoxyphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C25H20FNO5S and its molecular weight is 465.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-((4-Ethoxyphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methoxyphenyl)methanone, a derivative of fluoroquinolone, has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of the target compound typically involves the coupling of a fluoroquinolone moiety with a sulfonamide and an aromatic group. The general synthetic route includes:
- Preparation of the Fluoroquinolone Core : Starting from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
- Coupling Reaction : This involves the reaction of the quinolone with an appropriate sulfonyl chloride and an amine or phenol derivative under basic conditions.
- Purification : The resultant product is purified through recrystallization or chromatographic techniques to obtain the desired compound with high purity.
Antimicrobial Properties
Fluoroquinolone derivatives are known for their broad-spectrum antimicrobial activity. The specific compound under study has shown promising results against various bacterial strains, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
The mechanism of action is primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and transcription.
Antiviral Activity
Recent studies have indicated that certain fluoroquinolone derivatives exhibit antiviral properties. The compound has been evaluated for its ability to inhibit viral replication in vitro, particularly against:
- HCV (Hepatitis C Virus) : Preliminary results suggest that it may inhibit the NS5A protein, which is crucial for viral replication.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Fluoro Group | Enhances antibacterial potency through increased lipophilicity. |
| Sulfonamide Moiety | Contributes to binding affinity with target enzymes. |
| Aromatic Substituents | Modulate pharmacokinetic properties such as absorption and distribution. |
Case Studies
- In Vitro Studies : A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against E. coli, indicating strong antibacterial activity.
- In Vivo Efficacy : Animal models treated with this compound showed significant reduction in infection rates compared to control groups, highlighting its potential therapeutic applications.
- Toxicity Assessment : Toxicological evaluations revealed that the compound has a favorable safety profile at therapeutic doses, but further studies are needed to assess long-term effects.
Eigenschaften
IUPAC Name |
[4-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO5S/c1-3-32-19-9-11-20(12-10-19)33(29,30)25-21-14-17(26)6-13-23(21)27-15-22(25)24(28)16-4-7-18(31-2)8-5-16/h4-15H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUFTLVTDAMZTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














